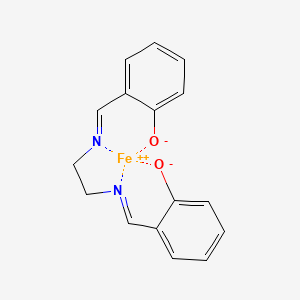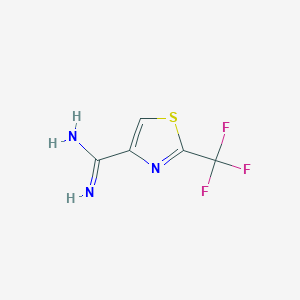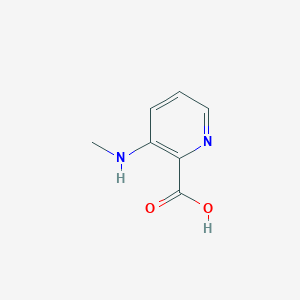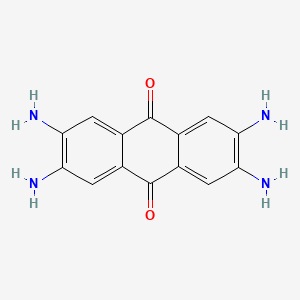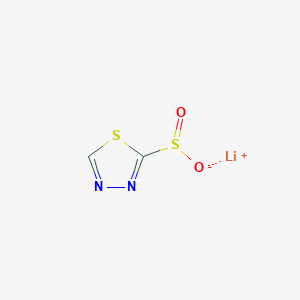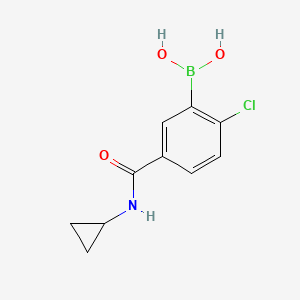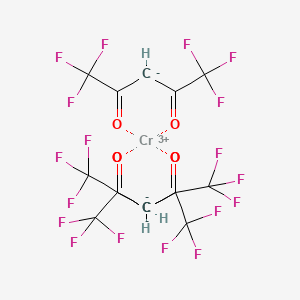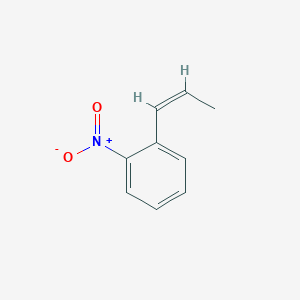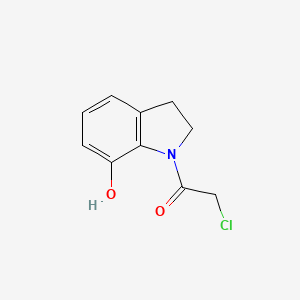
2-(6-Methoxy-2-methylpyridin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methoxy-2-methylpyridin-3-yl)ethanol is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyridine, featuring a methoxy group at the 6-position and a methyl group at the 2-position, with an ethanol moiety attached to the 3-position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-2-methylpyridin-3-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-methylpyridine.
Grignard Reaction: The 6-methoxy-2-methylpyridine is reacted with an appropriate Grignard reagent, such as ethylmagnesium bromide, to introduce the ethanol moiety.
Hydrolysis: The resulting intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methoxy-2-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(6-Methoxy-2-methylpyridin-3-yl)acetaldehyde or 2-(6-Methoxy-2-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 2-(6-Methoxy-2-methylpyridin-3-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Methoxy-2-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(6-Methoxy-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are subject to ongoing research, but it is believed to influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxy-2-methylpyridin-3-yl)methanol: Similar structure but with a methanol moiety instead of ethanol.
2-Methyl-6-methoxypyridine-3-boronic acid: Contains a boronic acid group instead of an ethanol moiety.
2-Methoxy-6-methylpyridine: Lacks the ethanol moiety.
Uniqueness
2-(6-Methoxy-2-methylpyridin-3-yl)ethanol is unique due to the presence of both a methoxy group and an ethanol moiety on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
2-(6-methoxy-2-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C9H13NO2/c1-7-8(5-6-11)3-4-9(10-7)12-2/h3-4,11H,5-6H2,1-2H3 |
Clave InChI |
LFHXKLIDHQQAOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)OC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



